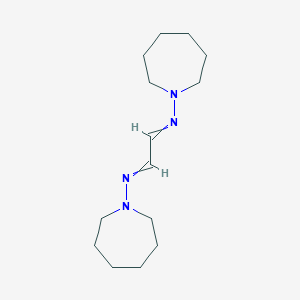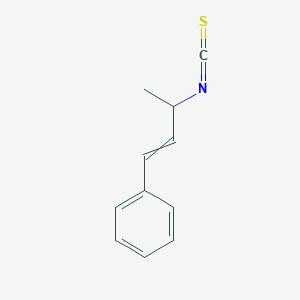![molecular formula C12H6N2O2S4 B14186908 2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione CAS No. 925456-38-8](/img/structure/B14186908.png)
2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione is a complex organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of dithioloquinoxalines, which are characterized by their fused ring systems containing sulfur atoms. The presence of multiple sulfur atoms and the quinoxaline core makes this compound interesting for research in materials science, medicinal chemistry, and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1,2-diaminobenzene with dithiooxamide, followed by cyclization and oxidation steps to form the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfur atoms or the quinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mécanisme D'action
The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The presence of sulfur atoms allows for the formation of disulfide bonds, which can affect protein structure and function. Additionally, the quinoxaline core can intercalate with DNA, leading to potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4,5-dimethyl-2H-1,3-dithiol-2-ylidene)-2H,5H,6H-[1,3]dithiolo[4,5-b][1,4]oxathiine
- 4,5-Dicyano-1,3-dithiol-2-one
- 2-[(5,6-Dihydro-[1,4]diselenino[2,3-d]-1,3-dithiol)-2-ylidene]-5,6-dihydro-1,3-dithiolo[4,5-b]quinoxaline
Uniqueness
What sets 2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione apart from similar compounds is its specific arrangement of sulfur atoms and the quinoxaline core. This unique structure imparts distinct electronic properties, making it particularly useful in organic electronics and as a potential therapeutic agent .
Propriétés
Numéro CAS |
925456-38-8 |
|---|---|
Formule moléculaire |
C12H6N2O2S4 |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
2-(1,3-dithiol-2-ylidene)-[1,3]dithiolo[4,5-b]quinoxaline-5,8-diol |
InChI |
InChI=1S/C12H6N2O2S4/c15-5-1-2-6(16)8-7(5)13-9-10(14-8)20-12(19-9)11-17-3-4-18-11/h1-4,15-16H |
Clé InChI |
KXAZLGJRGKOURS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1O)N=C3C(=N2)SC(=C4SC=CS4)S3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7,8-Dihydronaphtho[1,2-c]furan-1,3,9(6H)-trione](/img/structure/B14186848.png)
![3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B14186860.png)
oxophosphanium](/img/structure/B14186866.png)



![4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole](/img/structure/B14186896.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)




